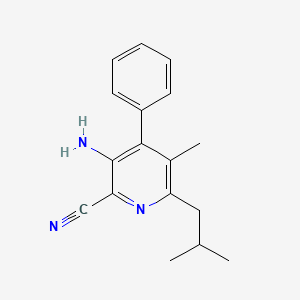

![molecular formula C16H11N3O4S2 B5570810 4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The introduction to this compound and its related family involves the exploration of thieno[3,2-d]pyrimidines, which are of interest for their unique structural and potentially beneficial biological properties. The research delves into the synthesis of these compounds, utilizing various chemical reactions and analyses to understand their molecular structure and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation and cyclocondensation processes, as seen in the synthesis of various pyrimidine derivatives. These processes are highlighted by the use of specific reagents and conditions that favor the formation of the desired compound structure with high yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds is analyzed using X-ray crystallography, providing detailed insights into the crystal structure and molecular geometry. This analysis is crucial for understanding the compound's potential interactions and stability.

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidines is explored through their interactions with different reagents, leading to a variety of derivatives. These reactions are significant for modifying the compound's properties for specific applications. The studies often involve the investigation of N-pyrimidinylacetamide derivatives and their subsequent reactions to produce β-chloroenaldehyde derivatives and Schiff bases, offering insights into the compound's functional group reactivity and potential for further chemical modification.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation for specific uses.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are explored to understand the compound's potential applications and stability. This analysis is crucial for predicting how the compound might interact with biological systems or other chemical substances.

References:

- For synthesis and structural analysis of related compounds: (Ganapathy et al., 2015).

- For ultrasound-mediated synthesis and biological activity: (Tiwari et al., 2016).

- For chemical reactivity and biological evaluation: (Farouk et al., 2021).

科学的研究の応用

Anticancer Applications

Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine derivatives and their evaluation as potential anticancer agents. One study reported the environmentally friendly, rapid, and convenient synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, with certain compounds showing significant in vitro anticancer activities against various human tumor cell lines. The study also included a docking study showing good binding mode in the active site of thymidylate synthase enzyme and ADME properties indicating good drug-like properties (Tiwari et al., 2016).

Synthesis and Reactivity

Another area of research involves the synthesis and reactivity of pyrimidine and related heterocyclic compounds. For example, a study explored the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, examining the effects of certain 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. This research provided insights into structural requirements for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), emphasizing the significance of amino groups at specific positions for activity (Renau et al., 1996).

Corrosion Inhibition

The application of pyrimidine derivatives extends to materials science, such as their use as corrosion inhibitors. One study described the inhibition performance of a new pyrimidine heterocyclic derivative towards copper corrosion in NaCl solutions, using various electrochemical techniques to demonstrate the compound's efficacy in reducing copper corrosion. This study highlights the potential of pyrimidine derivatives in protecting metals from corrosion, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Khaled et al., 2011).

作用機序

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. Given the wide range of activities exhibited by structurally similar compounds, this compound could have potential applications in medicinal chemistry .

特性

IUPAC Name |

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S2/c1-23-9-4-2-8(3-5-9)11(20)7-24-15-10(6-17)12-13(25-15)14(21)19-16(22)18-12/h2-5H,7H2,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARENUNKRHGPXQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)